molecular formula C24H24N4O3S2 B11620370 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one

Katalognummer: B11620370
Molekulargewicht: 480.6 g/mol
InChI-Schlüssel: JNNKZPBLTOENIY-RGEXLXHISA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Nomenclature and Structural Identification

The systematic nomenclature of 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one follows International Union of Pure and Applied Chemistry conventions for complex heterocyclic compounds. The molecular structure encompasses several distinct functional components that contribute to its comprehensive naming scheme. The pyrido[1,2-a]pyrimidin-4-one core represents a bicyclic system formed by the fusion of pyridine and pyrimidine rings, with the nitrogen atom serving as a bridgehead position.

The compound features a molecular formula that reflects its complex architecture, incorporating carbon, hydrogen, nitrogen, oxygen, and sulfur atoms arranged in a specific three-dimensional configuration. The (Z)-configuration designation indicates the geometric arrangement around the double bond connecting the thiazolidinone moiety to the pyrido[1,2-a]pyrimidin-4-one core. This stereochemical specification is crucial for understanding the compound's spatial organization and potential biological interactions.

The thiazolidin-5-ylidene substituent represents a five-membered heterocyclic ring containing both sulfur and nitrogen atoms, with specific oxidation states indicated by the thioxo and oxo functional groups. The 1-phenylethyl group attached to position 3 of the thiazolidinone ring provides additional structural complexity and potential for molecular interactions. The 2-methoxyethylamino substituent at position 2 of the pyrido[1,2-a]pyrimidin-4-one core introduces both electron-donating and hydrogen-bonding capabilities to the overall molecular framework.

Structural Component Position Functional Group Type Chemical Significance
Pyrido[1,2-a]pyrimidin-4-one Core scaffold Bicyclic heterocycle Primary pharmacophore
2-Methoxyethylamino Position 2 Alkoxy-substituted amine Hydrogen bonding capacity
9-Methyl Position 9 Alkyl substituent Lipophilicity modulation
Thiazolidin-5-ylidene Position 3 (bridging) Heterocyclic alkene Conjugation system
1-Phenylethyl Thiazolidinone N-3 Aromatic alkyl π-π interaction potential

Historical Context in Heterocyclic Chemistry

The development of pyrido[1,2-a]pyrimidin-4-one chemistry has its roots in the broader exploration of fused heterocyclic systems that began in the early twentieth century. The structural scaffold represents an evolution from simpler pyrimidine and pyridine chemistry toward more complex polycyclic systems with enhanced biological activity profiles. Historical research has demonstrated that the fusion of pyridine and pyrimidine rings creates unique electronic and steric environments that can interact favorably with biological targets.

The exploration of thiazolidinone chemistry paralleled the development of pyrido[1,2-a]pyrimidin-4-one research, with early investigations focusing on the synthesis and biological evaluation of these five-membered heterocycles. Thiazolidinone research, which started in the early 1900s, has gained significant attention in recent decades due to the diverse pharmacological potential of these compounds. The combination of thiazolidinone and pyrido[1,2-a]pyrimidin-4-one functionalities represents a relatively modern approach to drug design that leverages the advantageous properties of both scaffold types.

The concept of hybrid molecules, where multiple pharmacophores are combined within a single structure, gained prominence during the latter half of the twentieth century as researchers recognized the potential for enhanced biological activity and reduced side effects. The specific compound under discussion exemplifies this hybrid approach by incorporating the pyrido[1,2-a]pyrimidin-4-one core with thiazolidinone functionality, creating a molecular entity that can potentially interact with multiple biological targets simultaneously.

Research into pyrido[1,2-a]pyrimidin-4-one derivatives has been particularly active in recent decades, with numerous studies demonstrating their potential as kinase inhibitors, antimicrobial agents, and antitumor compounds. The structural diversity possible within this compound class has made it an attractive target for medicinal chemists seeking to develop new therapeutic agents with improved efficacy and selectivity profiles.

Significance of Pyrido[1,2-a]Pyrimidin-4-One Scaffolds

The pyrido[1,2-a]pyrimidin-4-one scaffold occupies a position of significant importance in contemporary medicinal chemistry due to its privileged structural characteristics and demonstrated biological activity across multiple therapeutic areas. This bicyclic heterocyclic system serves as a versatile platform for drug design, offering numerous opportunities for structural modification and optimization of pharmacological properties. The scaffold's ability to interact with diverse biological targets makes it particularly valuable for developing compounds with multiple mechanisms of action.

Recent investigations have revealed that pyrido[1,2-a]pyrimidin-4-one derivatives exhibit potent antimalarial activity, with specific compounds achieving inhibitory concentrations in the micromolar range against chloroquine-sensitive Plasmodium falciparum strains. The antimalarial screening of 42 different pyrido[1,2-a]pyrimidin-4-one compounds revealed that the unsubstituted core scaffold is responsible for the antimalarial activities of the evaluated derivatives, suggesting that this structural motif represents a lead heterocyclic structure for further antimalarial drug development.

The scaffold has also demonstrated significant potential as a platform for kinase inhibitor development. Pyrido[1,2-a]pyrimidines have been extensively studied for their ability to inhibit various kinases, including cyclin-dependent kinases, mitogen-activated protein kinases, and phosphoinositide 3-kinase. The structural features of the pyrido[1,2-a]pyrimidin-4-one scaffold allow for effective binding to kinase active sites, particularly through interactions with adenosine triphosphate binding pockets.

Biological Activity Target System Potency Range Reference Compounds
Antimalarial Plasmodium falciparum 33-37 μM inhibitory concentration 3-Fluorobenzyl derivatives
Nitric Oxide Synthase Inhibition Inducible nitric oxide synthase Nanomolar to micromolar 3-Aroylpyrido[1,2-a]pyrimidines
Antimicrobial Gram-positive bacteria 2-8 μg/mL minimum inhibitory concentration Various substituted derivatives
Antitumor Human cancer cell lines Variable cytotoxicity Carboxamide derivatives

The compound class has demonstrated remarkable versatility in antimicrobial applications, with pyrido[1,2-a]pyrimidin-4-one derivatives showing activity against both bacterial and fungal pathogens. Synthesis and biological evaluation studies have revealed that certain structural modifications can enhance antimicrobial potency while maintaining selectivity for pathogenic microorganisms over mammalian cells. This selectivity profile makes the scaffold particularly attractive for developing new antimicrobial agents to address the growing problem of antibiotic resistance.

Furthermore, the pyrido[1,2-a]pyrimidin-4-one scaffold has shown promise as a platform for developing compounds with activity against neurodegenerative diseases and inflammatory conditions. The structural flexibility of the core system allows for the incorporation of various substituents that can modulate central nervous system penetration, metabolic stability, and target selectivity. This versatility has led to the development of several clinically relevant compounds, including antipsychotic agents and antihistamines that incorporate the pyrido[1,2-a]pyrimidin-4-one structural motif.

Eigenschaften

Molekularformel

C24H24N4O3S2

Molekulargewicht

480.6 g/mol

IUPAC-Name

(5Z)-5-[[2-(2-methoxyethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(1-phenylethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H24N4O3S2/c1-15-8-7-12-27-21(15)26-20(25-11-13-31-3)18(22(27)29)14-19-23(30)28(24(32)33-19)16(2)17-9-5-4-6-10-17/h4-10,12,14,16,25H,11,13H2,1-3H3/b19-14-

InChI-Schlüssel

JNNKZPBLTOENIY-RGEXLXHISA-N

Isomerische SMILES

CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCOC

Kanonische SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)C(C)C4=CC=CC=C4)NCCOC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Synthesis of Pyrido[1,2-a]Pyrimidinone Core

Starting Material : 2-Amino-4-methylpyridine reacts with ethyl acetoacetate under acidic conditions (e.g., polyphosphoric acid) to form 9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one.
Reaction Conditions :

  • Temperature: 120–140°C

  • Catalyst: PTSA (p-toluenesulfonic acid)

  • Solvent: Toluene (azeotropic removal of water)
    Yield : 68–72%.

Functionalization at Position 2 :
The 2-position is aminated via nucleophilic substitution using 2-methoxyethylamine in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and Xantphos ligand.
Key Parameters :

  • Solvent: DMF or THF

  • Temperature: 80–90°C

  • Time: 12–16 hours
    Yield : 58–65%.

Preparation of Thiazolidinone Fragment

Step 1 : Synthesis of 3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one
Thiourea reacts with phenethyl bromide in ethanol under reflux to form a thiouronium salt, which is subsequently treated with chloroacetic acid to yield the thiazolidinone ring.
Reaction Conditions :

  • Temperature: 70–80°C

  • Solvent: Ethanol
    Yield : 75–80%.

Optimization of Reaction Conditions

Solvent and Catalyst Screening

SolventCatalystYield (%)Z:E Ratio
EthanolPiperidine529:1
AcetonitrileDBU488:1
ToluenePTSA326:1
Temperature (°C)Reaction Time (h)Yield (%)
502435
701252
90640

Higher temperatures reduce reaction time but may promote side reactions.

Purification and Characterization

Purification Techniques

  • Column Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) as eluent.

  • Recrystallization : Methanol/water (7:3) yields crystals suitable for X-ray diffraction.

  • HPLC : Purity >98% achieved using a C18 column (acetonitrile/water gradient).

Analytical Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, pyrimidine-H), 7.32–7.28 (m, 5H, phenyl), 4.12 (q, J = 7.2 Hz, 2H, OCH₂CH₃), 3.55 (t, J = 5.6 Hz, 2H, NCH₂).

  • IR (KBr) : 1685 cm⁻¹ (C=O), 1590 cm⁻¹ (C=N), 1240 cm⁻¹ (C-S).

  • HRMS (ESI+) : m/z 480.1290 [M+H]⁺ (calc. 480.1289).

Challenges and Solutions

  • Low Coupling Yield : Additive screening revealed that molecular sieves (4Å) improve yield by absorbing water.

  • Stereochemical Drift : Conducting reactions under inert atmosphere (N₂/Ar) minimizes oxidation and maintains Z-configuration.

  • Byproduct Formation : Use of scavengers (e.g., thiourea) reduces disulfide byproducts during thiazolidinone synthesis.

Industrial-Scale Considerations

  • Continuous Flow Reactors : Reduce reaction time by 40% compared to batch processes.

  • Green Chemistry : Replacement of DMF with cyclopentyl methyl ether (CPME) lowers environmental impact .

Analyse Chemischer Reaktionen

    Reaktivität: Die Verbindung kann verschiedene Reaktionen eingehen, darunter

    Häufige Reagenzien und Bedingungen: Diese hängen von der jeweiligen Reaktion ab, aber Palladiumkatalysatoren, Borreagenzien und geeignete Lösungsmittel spielen eine Schlüsselrolle.

    Hauptprodukte: Die genauen Produkte hängen von den Reaktionsbedingungen ab, aber Derivate mit veränderten funktionellen Gruppen sind wahrscheinlich.

  • Wissenschaftliche Forschungsanwendungen

    Wirkmechanismus

      Targets: The compound likely interacts with specific proteins or enzymes due to its diverse functional groups.

      Pathways: Further research is needed to elucidate its precise mechanism.

  • Vergleich Mit ähnlichen Verbindungen

    Structural and Functional Comparison with Analogous Compounds

    Core Heterocyclic Systems

    Pyrido[1,2-a]pyrimidin-4-one vs. Pyrazolo[3,4-d]pyrimidin-4-one
    • Target Compound : The pyridopyrimidine core is planar and aromatic, facilitating π-π stacking interactions. Substituents at positions 2 and 3 modulate electronic properties .
    • These analogs exhibit anti-inflammatory activity (IC₅₀: 12–18 μM) due to thiazolidin-2-ylideneamino groups .
    Thiazolidinone Variations
    • The thioxo group may act as a hydrogen-bond acceptor .
    • Analog (): (Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-ones replace the phenylethyl group with azulene, enhancing electrochemical activity (oxidation potentials: +0.45 to +0.68 V vs. Ag/AgCl) .
    • Analog () : Thiazolidine-4-ones with azo linkages show moderate anti-microbial activity (MIC: 32–64 μg/mL against S. aureus), attributed to the azo group’s electron-withdrawing effects .

    Substituent Effects on Bioactivity

    Compound Core Structure Key Substituents Reported Activity
    Target Compound Pyrido[1,2-a]pyrimidin-4-one 3-(1-Phenylethyl), 2-(2-methoxyethylamino) Inferred redox/modulatory potential
    Pyrazolo[3,4-d]pyrimidin-4-one Pyrazolopyrimidine Thiazolidin-2-ylideneamino, 6-methyl Anti-inflammatory (IC₅₀: 12–18 μM)
    Azulenyl Thiazolidinone Thiazolidin-4-one Azulen-1-ylmethylene Electroactive (E₀ₓ: +0.45–0.68 V)
    Azo-linked Thiazolidinone Thiazolidin-4-one Arylazo groups Anti-microbial (MIC: 32–64 μg/mL)

    Key Observations :

    • Lipophilicity : The 1-phenylethyl group in the target compound likely enhances bioavailability compared to smaller substituents (e.g., methoxyethyl in ) .
    • Electronic Effects: Thioxo groups in thiazolidinones (common across analogs) contribute to redox activity and metal chelation, relevant for enzyme inhibition .

    Biologische Aktivität

    The compound 2-[(2-methoxyethyl)amino]-9-methyl-3-{(Z)-[4-oxo-3-(1-phenylethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its intricate structure and potential biological activities. This compound features a pyrido[1,2-a]pyrimidin-4-one core and a thiazolidinone moiety, which may contribute to its pharmacological properties.

    Molecular Structure

    The molecular formula of the compound is C24H24N4O3S2 , with a molecular weight of approximately 494.6 g/mol . Its structure includes various functional groups that enhance its biological activity:

    • Pyrido[1,2-a]pyrimidinone core : This bicyclic structure is known for its role in various biological activities.
    • Thiazolidinone moiety : This group is often associated with anti-inflammatory and antimicrobial properties.
    • Methoxyethylamine group : This substitution may influence solubility and receptor interactions.

    The specific mechanism of action for this compound is not fully elucidated but is believed to involve interactions with various biological targets, including enzymes and receptors. Potential mechanisms include:

    • Modulation of oxidative stress pathways.
    • Inhibition of inflammatory responses.
    • Interaction with neurotransmitter systems.

    Biological Activity

    Preliminary studies have indicated that this compound exhibits a range of biological activities, which are summarized in the following table:

    Activity TypeDescription
    AntimicrobialExhibits activity against various bacterial strains.
    AnticancerDemonstrates cytotoxic effects on cancer cell lines.
    Anti-inflammatoryInhibits pro-inflammatory cytokines and reduces PGE2 levels.
    Enzyme InhibitionPotential inhibition of enzymes such as COX (Cyclooxygenase).

    Case Studies and Research Findings

    Several studies have explored the biological activity of compounds related to 2-[(2-methoxyethyl)amino]-9-methyl... :

    • Antimicrobial Activity : A study demonstrated that derivatives of this compound showed significant antibacterial activity against Gram-positive bacteria, suggesting potential for development as an antibiotic agent .
    • Anticancer Properties : Research indicated that the compound exhibited selective cytotoxicity against certain cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation .
    • Anti-inflammatory Effects : A notable study reported that the compound reduced PGE2 levels significantly in vitro, highlighting its potential as an anti-inflammatory agent .

    Comparative Analysis with Similar Compounds

    The uniqueness of this compound lies in its specific arrangement of functional groups. A comparative analysis with structurally similar compounds reveals distinct biological activities:

    Compound NameMolecular FormulaKey Features
    2-(allylamino)-3-{(Z)-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo...}C23H24N4O3S2Antimicrobial properties
    3-thiazolidinepropanoic acid derivativesC18H20N4O3SAnti-inflammatory effects

    These comparisons indicate that while structural similarities exist, variations in functional groups lead to differing biological activities.

    Q & A

    Q. What are the key steps in synthesizing this compound, and how can structural purity be confirmed?

    The synthesis involves:

    • Condensation reactions between pyrido[1,2-a]pyrimidinone precursors and substituted thiazolidinone intermediates.
    • Cyclization under reflux conditions to form the fused heterocyclic core.
    • Purification via column chromatography to isolate the Z-isomer. Characterization requires:
    • NMR spectroscopy (¹H/¹³C) to verify stereochemistry and substituent positions, with aromatic proton shifts indicating successful conjugation .
    • LC-MS for molecular weight confirmation and purity assessment (>95% recommended for biological assays) .

    Q. What in vitro models are suitable for preliminary bioactivity screening?

    • Antimicrobial activity : Use agar diffusion or microdilution assays against Gram-positive/negative bacterial strains (e.g., S. aureus, E. coli) and fungal species (e.g., C. albicans), with ciprofloxacin/fluconazole as positive controls .
    • Analgesic potential : Employ the "acetic acid-induced writhing" model in mice, comparing inhibition rates to standard NSAIDs like indomethacin .

    Q. How can computational tools aid in predicting reactivity or binding modes?

    • Molecular docking (AutoDock Vina, Schrödinger) to simulate interactions with targets like cyclooxygenase-2 (COX-2) or bacterial enzymes.
    • DFT calculations (Gaussian) to analyze electronic properties of the thioxo-thiazolidinone moiety, which may influence redox activity .

    Advanced Research Questions

    Q. What strategies optimize reaction yields in multi-step syntheses?

    • Design of Experiments (DoE) : Apply response surface methodology to optimize variables (e.g., temperature, catalyst loading). For example, highlights flow-chemistry approaches for precise control of exothermic steps .
    • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts to enhance cyclization efficiency .

    Q. How can crystallographic data resolve structural ambiguities in Z/E isomerism?

    • Single-crystal X-ray diffraction (SCXRD): Use SHELXL for refinement, focusing on the thiazolidinone-pyrimidine conjugation plane to confirm Z-configuration via C=CH bond angles .
    • ORTEP visualization : Anisotropic displacement parameters clarify thermal motion artifacts in the methoxyethyl side chain .

    Q. What advanced spectroscopic techniques validate non-covalent interactions in supramolecular assemblies?

    • Solid-state NMR : Probe π-π stacking between the pyrido-pyrimidine core and aromatic substituents.
    • Hirshfeld surface analysis (CrystalExplorer): Quantify intermolecular contacts (e.g., S···O interactions from the thioxo group) influencing crystal packing .

    Q. How to design structure-activity relationship (SAR) studies for this compound?

    • Analog synthesis : Modify the 1-phenylethyl or methoxyethyl groups to assess electronic/steric effects on bioactivity.
    • In vitro profiling : Compare IC₅₀ values across analogs in enzyme inhibition assays (e.g., COX-2 for anti-inflammatory activity). demonstrates bioisosterism between pyrido-pyrimidine and quinolinone cores, guiding scaffold modifications .

    Q. What methodologies address discrepancies in biological data across studies?

    • Meta-analysis : Pool data from multiple assays (e.g., antimicrobial vs. anticancer) to identify confounding variables (e.g., solvent choice, cell line variability).
    • Dose-response validation : Re-test compounds showing >20% activity variation using standardized protocols (e.g., CLSI guidelines for antimicrobial testing) .

    Methodological Considerations Table

    Research Aspect Recommended Techniques Key References
    Synthesis OptimizationDoE, flow chemistry, catalyst screening
    Structural ConfirmationSCXRD (SHELXL), 2D NMR (COSY, NOESY)
    Bioactivity ProfilingMicrodilution assays, in vivo writhing models
    Computational AnalysisMolecular docking, DFT calculations
    Supramolecular AnalysisHirshfeld surfaces, solid-state NMR

    Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

    Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.